CBF1 protein - 133837-28-2

CBF1 protein

Catalog Number: EVT-1518755
CAS Number: 133837-28-2
Molecular Formula: C24H22F3N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CBF1 was first identified in Saccharomyces cerevisiae (yeast) as a basic helix-loop-helix transcription factor that binds to centromeres. Its gene encodes a protein that interacts with DNA to regulate gene expression related to sulfur metabolism and other cellular pathways. In plants, CBF1 is classified under the APETALA2/ethylene response element binding protein family, which is involved in various developmental processes and environmental responses .

Synthesis Analysis

Methods of Synthesis

The synthesis of CBF1 can be achieved through recombinant DNA technology. Typically, the gene encoding CBF1 is cloned into an expression vector, such as pET or pACT-11, and transformed into Escherichia coli or yeast cells for protein production. The following steps outline the general procedure:

  1. Gene Cloning: The CBF1 gene is amplified using polymerase chain reaction (PCR) and inserted into a suitable vector.
  2. Transformation: The vector is introduced into competent E. coli or yeast cells via heat shock or electroporation.
  3. Protein Expression: Recombinant cells are cultured under conditions that induce protein expression, often involving specific temperature and media adjustments.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, such as nickel affinity chromatography for histidine-tagged proteins .

Technical Details

The purification process often includes several steps:

  • Cell Lysis: Cells are lysed using sonication or chemical methods to release the protein.
  • Clarification: The lysate is centrifuged to remove cell debris.
  • Affinity Chromatography: The supernatant is passed through a column containing a resin that binds the target protein.
  • Elution: Bound proteins are eluted using imidazole or other elution buffers.
Molecular Structure Analysis

Structure of CBF1

The CBF1 protein features a basic helix-loop-helix domain that facilitates its interaction with DNA. This domain is critical for its role as a transcription factor. In addition to the helix-loop-helix structure, CBF1 contains an acidic activation domain that enhances its transcriptional activity.

Data on Molecular Structure

The molecular weight of CBF1 is approximately 24 kDa, and it has been shown to localize within the nucleus due to a nuclear localization sequence present in its structure . Structural studies have revealed that CBF1 can bend DNA upon binding, which may influence the transcriptional regulation of target genes.

Chemical Reactions Analysis

Reactions Involving CBF1

CBF1 participates in various biochemical reactions primarily related to gene transcription regulation:

  • DNA Binding: CBF1 binds specifically to the consensus sequences located in the promoters of target genes.
  • Transcription Activation/Repression: Depending on its phosphorylation state, CBF1 can act as either an activator or repressor of transcription.

Technical Details of Reactions

Experimental techniques such as electrophoretic mobility shift assays (EMSAs) are commonly employed to study the binding characteristics of CBF1 to DNA. These assays help determine the affinity and specificity of CBF1 for different DNA motifs under varying conditions .

Mechanism of Action

Process of Action

CBF1 functions primarily as a transcription factor that regulates gene expression by binding to specific DNA sequences. Upon binding, it can recruit other cofactors necessary for initiating or repressing transcription.

Data on Mechanism

Research indicates that phosphorylation plays a significant role in modulating the activity of CBF1. Different phosphorylation states lead to variations in binding affinities and target gene regulation . For instance, phosphorylated forms of CBF1 may exhibit distinct binding properties compared to unphosphorylated forms.

Physical and Chemical Properties Analysis

Physical Properties

CBF1 exhibits typical properties associated with nuclear proteins:

  • Solubility: It is soluble in physiological buffers used for cell lysis.
  • Stability: The stability of CBF1 can be influenced by ionic strength and pH of the surrounding environment.

Chemical Properties

Chemically, CBF1 contains several functional groups that contribute to its interaction with DNA:

  • Basic Residues: These facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA.
  • Hydrophobic Regions: These regions may play a role in protein-protein interactions necessary for forming transcription complexes.
Applications

Scientific Uses

CBF1 has several applications in scientific research:

  • Gene Regulation Studies: Researchers utilize CBF1 to explore mechanisms of transcription regulation in both yeast and plants.
  • Metabolic Research: Studies involving CBF1 help elucidate pathways related to sulfur metabolism and cellular respiration.
  • Stress Response Research: In plants, understanding how CBF1 regulates cold stress responses has implications for agricultural biotechnology aimed at improving crop resilience .
Structural Biology of CBF1

Domain Architecture: Basic Helix-Loop-Helix (bHLH) and Leucine Zipper Motifs

The CBF1 protein (Centromere Binding Factor 1) in Saccharomyces cerevisiae features a conserved basic helix-loop-helix (bHLH) domain that mediates DNA binding and dimerization. This domain comprises two α-helices separated by a flexible loop, enabling conformational adaptability. The N-terminal basic region directly contacts the DNA major groove, while the C-terminal helices facilitate dimerization with partner proteins [1] [5]. Adjacent to the bHLH domain, a leucine zipper motif stabilizes homodimeric or heterodimeric complexes through hydrophobic interactions of regularly spaced leucine residues. This architecture allows CBF1 to form multifunctional complexes, such as with the bZIP transcription factors Met4 and Met28, essential for sulfur metabolism regulation [2].

Table 1: Key Structural Domains of CBF1

DomainAmino Acid PositionFunctionInteraction Partners
Basic region1-15DNA major groove bindingE-box sequences
Helix-loop-helix16-60Dimerization scaffoldbHLH proteins (e.g., Tye7)
Leucine zipper61-90Dimer stabilizationMet4, Met28

DNA-Binding Specificity: Consensus Sequences (E-box, CDEI)

CBF1 recognizes E-box motifs (5´-CACGTG-3´) in genomic DNA, though it exhibits context-dependent binding specificity. Genomic context protein binding microarray (gcPBM) studies reveal that nucleotides flanking the core E-box influence CBF1 affinity by altering DNA shape. For example, sequences inducing minor groove narrowing enhance binding by ~40% compared to random flanking regions [1]. Additionally, CBF1 binds the centromere DNA element I (CDEI) (5´-RTCACRTG-3´) to recruit kinetochore components, ensuring chromosome segregation fidelity [2]. Despite sharing the E-box preference with paralogs like Tye7, CBF1 occupies distinct genomic targets due to flanking-sequence-dependent structural dynamics [1].

Table 2: DNA Motifs Bound by CBF1

Consensus SequenceGenomic ContextBiological RoleBinding Affinity (Relative)
CACGTGMetabolic gene promotersMethionine biosynthesis regulationHigh (Basal affinity)
RTCACRTGCentromeresKinetochore assemblyModerate
CACGTG + A/T flanksGenome-wideEnhanced minor groove compressionHigh (1.4× basal)

Post-Translational Modifications: Phosphorylation, Ubiquitination, and Sumoylation

CBF1 activity is modulated by several post-translational modifications (PTMs):

  • Phosphorylation: Kinases target serine/threonine residues in the transactivation domain, altering DNA-binding kinetics. Phosphomimetic mutations reduce E-box occupancy by ~60%, suggesting phosphorylation inhibits CBF1 function during stress adaptation [3] [5].
  • Ubiquitination: Lysine residues (e.g., K30, K74) are modified by Skp1-Cullin-F-box (SCF) complexes, targeting CBF1 for proteasomal degradation. This turnover fine-tunes methionine pathway activation [5].
  • Sumoylation: SUMO conjugation at K16 promotes complex assembly with Met4-Met28, stabilizing transcriptional hubs [4] [7].

PTM crosstalk exemplifies a regulatory triad: Phosphorylation primes ubiquitination, while sumoylation competes for lysine access, creating dynamic feedback loops [5].

Table 3: Post-Translational Modifications of CBF1

PTM TypeResidues ModifiedEnzymes InvolvedFunctional Outcome
PhosphorylationS12, T18Casein Kinase II (CK2)Reduced DNA binding
UbiquitinationK30, K74SCFᴹᵉᵗ³⁰ E3 ligaseProteasomal degradation
SumoylationK16Ubc9 SUMO ligaseEnhanced Met4-Met28 complex stability

Structural Dynamics: Conformational Changes Upon DNA/Protein Binding

CBF1 undergoes allosteric rearrangements upon binding DNA or partners. The bHLH domain shifts from a disordered state to a structured helix when contacting E-boxes, narrowing the DNA minor groove by 2.5 Å [1]. In the CBF1-Met4-Met28 complex, CBF1 acts as a scaffold: Its leucine zipper recruits Met28, while its bHLH domain anchors Met4, forming a tripartite interface that enhances DNA affinity 10-fold [2]. Mutations disrupting this interface (e.g., L85A) abolish complex assembly, confirming cooperativity is structurally encoded [5].

DNA shape readout explains paralog specificity: Flanking nucleotides induce kinks or bends that favor CBF1’s bHLH geometry over Tye7’s, despite identical core motifs [1]. This mechanism ensures target discrimination without cofactors.

Properties

CAS Number

133837-28-2

Product Name

CBF1 protein

Molecular Formula

C24H22F3N

Synonyms

CBF1 protein

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